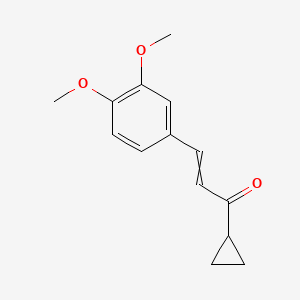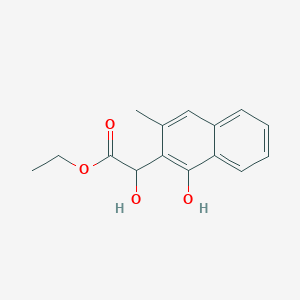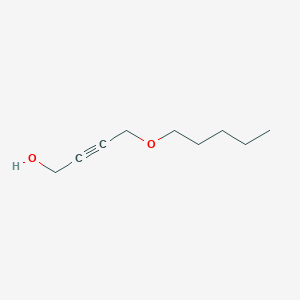![molecular formula C12H14FNO6S B8466135 dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate](/img/structure/B8466135.png)
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate is an organic compound with a complex structure that includes a fluorophenyl group and a sulfonylamino group attached to a succinate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonylamino group. The final step involves the esterification of the succinate backbone with dimethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (2R)-2-{[(4-chlorophenyl)sulfonyl]amino}succinate
- Dimethyl (2R)-2-{[(4-bromophenyl)sulfonyl]amino}succinate
- Dimethyl (2R)-2-{[(4-methylphenyl)sulfonyl]amino}succinate
Uniqueness
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H14FNO6S |
|---|---|
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate |
InChI |
InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
CHKPFLCKTIQFNL-SNVBAGLBSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-](/img/structure/B8466057.png)



![1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B8466083.png)


![3-[2-(Methylamino)phenyl]propanoic acid](/img/structure/B8466116.png)
![6-(2-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8466119.png)
![Tert-butyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylcarbamate](/img/structure/B8466130.png)

![1-(8-aminooctyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8466141.png)


